synthesis of 1-hydroxycyclopropane-1-carbonitrile from ethyl cyanoacetate
synthesis of 1-hydroxycyclopropane-1-carbonitrile from ethyl cyanoacetate
An In-depth Technical Guide to the Synthesis of 1-Hydroxycyclopropane-1-carbonitrile from Ethyl Cyanoacetate
Executive Summary
1-Hydroxycyclopropane-1-carbonitrile, a compact and functionally dense molecule, represents a valuable building block in modern medicinal chemistry and materials science. Its rigid cyclopropyl core, combined with the versatile hydroxyl and nitrile functionalities, offers a unique scaffold for introducing desirable physicochemical properties into larger molecules, such as metabolic stability and conformational constraint.[1][2] This guide provides a comprehensive technical overview of a proposed multi-step synthesis of 1-hydroxycyclopropane-1-carbonitrile, commencing from the readily available starting material, ethyl cyanoacetate.
The synthetic strategy is bifurcated into two primary stages. The initial stage focuses on the construction of the cyclopropane ring system through a base-catalyzed reaction of ethyl cyanoacetate with 1,2-dibromoethane, yielding the key intermediate, ethyl 1-cyanocyclopropane-1-carboxylate. This transformation is analogous to the well-established malonic ester cyclopropanation and leverages the inherent reactivity of the active methylene group in the starting material.[3][4] The second, more complex stage addresses the critical functional group interconversion of the ester moiety into the target tertiary alcohol, while preserving the adjacent nitrile. A robust three-step sequence involving selective reduction, oxidation, and cyanohydrin formation is detailed, providing a scientifically sound pathway to the final product.[5][6] This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and detailed experimental protocols.
Introduction
The Cyclopropyl Moiety in Drug Discovery
The cyclopropane ring is a highly sought-after motif in pharmaceutical design. As the smallest possible carbocycle, it possesses a unique electronic character and a rigid, three-dimensional structure. When incorporated into drug candidates, it can serve as a non-classical bioisostere for double bonds or gem-dimethyl groups, often leading to improved metabolic stability, enhanced binding affinity, and optimized lipophilicity.[1] The construction of functionalized cyclopropanes is therefore a topic of significant interest in synthetic chemistry.[2][7]
1-Hydroxycyclopropane-1-carbonitrile: A Versatile Synthon
The target molecule, 1-hydroxycyclopropane-1-carbonitrile, is a cyclopropyl cyanohydrin. This structural class combines the rigidity of the cyclopropane with two orthogonal functional groups on a single quaternary carbon. The hydroxyl group can act as a hydrogen bond donor or be further functionalized, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions. This versatility makes it a powerful intermediate for creating diverse molecular architectures.[8]
Ethyl Cyanoacetate as a Precursor
Ethyl cyanoacetate is an ideal starting material for this synthesis. Its central methylene group is flanked by two electron-withdrawing groups (a nitrile and an ester), rendering the α-protons acidic (pKa ≈ 11 in DMSO).[4] This "active methylene" character allows for easy deprotonation to form a stabilized carbanion, a potent nucleophile capable of participating in a wide range of carbon-carbon bond-forming reactions, which is the cornerstone of the proposed synthetic strategy.[9]
Retrosynthetic Analysis and Strategic Overview
The synthesis is designed as a logical sequence of established transformations. A retrosynthetic analysis reveals a practical path from the target molecule back to the starting materials. The primary disconnection breaks the cyanohydrin moiety back to a precursor aldehyde, which arises from the selective transformation of the ester in a cyclopropanated intermediate. This intermediate, ethyl 1-cyanocyclopropane-1-carboxylate, is formed directly from the cyclization of ethyl cyanoacetate with 1,2-dibromoethane.
Caption: Retrosynthetic pathway for the target molecule.
The forward synthesis follows this logic, providing a clear and modular approach.
Caption: Overall synthetic workflow.
Part I: Synthesis of Ethyl 1-Cyanocyclopropane-1-carboxylate
Mechanistic Principles: Michael-Initiated Ring Closure (MIRC)
The formation of the cyclopropane ring from an active methylene compound and a 1,2-dihaloalkane is a classic and efficient method. The reaction proceeds via a tandem nucleophilic substitution mechanism.
-
Deprotonation: A base abstracts an acidic α-proton from ethyl cyanoacetate to form a resonance-stabilized enolate.
-
Sₙ2 Attack: The enolate acts as a nucleophile, attacking one of the electrophilic carbons of 1,2-dibromoethane and displacing a bromide ion. This forms an intermediate, ethyl 2-cyano-4-bromobutanoate.
-
Intramolecular Cyclization: In the presence of the base, the α-proton of this intermediate is again abstracted. The resulting carbanion then undergoes a rapid intramolecular Sₙ2 reaction, displacing the second bromide ion and closing the three-membered ring.
Using a phase-transfer catalyst (PTC) such as tetra-n-butylammonium bromide or triethylbenzylammonium chloride is highly effective for this reaction, as it facilitates the transfer of the base (e.g., hydroxide) into the organic phase where the reaction occurs, often leading to higher yields and milder conditions.[3]
Caption: Mechanism of cyclopropane formation.
Experimental Protocol
This protocol is adapted from the established synthesis of cyclopropane-1,1-dicarboxylic acid.[3]
-
Reagents & Equipment:
-
Ethyl cyanoacetate
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (TEBAC)
-
Diethyl ether or Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser.
-
-
Procedure:
-
To a 1-L, three-necked flask equipped with a robust mechanical stirrer, add 50% aqueous sodium hydroxide (e.g., 250 mL).
-
Add the phase-transfer catalyst, triethylbenzylammonium chloride (0.1 eq), to the vigorously stirred NaOH solution.
-
In a separate beaker, prepare a mixture of ethyl cyanoacetate (1.0 eq) and 1,2-dibromoethane (1.5 eq).
-
Add the organic mixture to the reaction flask at once. The reaction is exothermic; maintain the temperature between 25-35°C with a water bath if necessary.
-
Stir the mixture vigorously for 2-3 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel. Dilute with water (e.g., 200 mL).
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to yield pure ethyl 1-cyanocyclopropane-1-carboxylate.
-
Part II: Conversion to 1-Hydroxycyclopropane-1-carbonitrile
This stage requires a precise, three-step functional group interconversion. Each step utilizes standard, reliable organic transformations.
Step 1: Selective Reduction of the Ester to a Primary Alcohol
-
Causality and Method Selection: The primary challenge is to reduce the ester to an alcohol without affecting the nitrile group. Strong, non-selective hydrides like lithium aluminum hydride (LiAlH₄) would reduce both functionalities. The preferred reagent is Diisobutylaluminium hydride (DIBAL-H). At low temperatures (e.g., -78°C), DIBAL-H is known to selectively reduce esters to aldehydes or, with careful control of stoichiometry and workup, to primary alcohols, often leaving nitriles untouched.
-
Experimental Protocol:
-
Dissolve ethyl 1-cyanocyclopropane-1-carboxylate (1.0 eq) in anhydrous toluene or THF in a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise via syringe, maintaining the internal temperature below -70°C.
-
Stir the reaction at -78°C for 2-3 hours.
-
Quench the reaction carefully at -78°C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude [1-(hydroxymethyl)cyclopropyl]carbonitrile, which can be purified by column chromatography.
-
Step 2: Oxidation of the Primary Alcohol to an Aldehyde
-
Causality and Method Selection: To avoid over-oxidation to the carboxylic acid, a mild and selective oxidizing agent is required. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices as they are highly efficient for converting primary alcohols to aldehydes under non-aqueous, neutral conditions.
-
Experimental Protocol (using DMP):
-
Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add solid Dess-Martin periodinane (1.2 eq) in one portion.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with diethyl ether and quench by pouring it into a stirred, saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃.
-
Stir until the solid dissolves and the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ and then brine, dry over MgSO₄, and filter.
-
Carefully concentrate the solvent on a rotary evaporator (the aldehyde may be volatile) to yield 1-formylcyclopropane-1-carbonitrile.
-
Step 3: Formation of the Cyanohydrin
-
Causality and Method Selection: This is the final step to construct the target molecule. The reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of the aldehyde.[5] Using trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid or a cyanide salt is a modern, effective method that forms a silylated cyanohydrin intermediate, which is then hydrolyzed during workup.[6]
-
Experimental Protocol:
-
Dissolve the aldehyde (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0°C.
-
Add trimethylsilyl cyanide (TMSCN, 1.2 eq) via syringe, followed by a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding 1 M aqueous HCl and stirring for 30 minutes to hydrolyze the silyl ether.
-
Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the final product, 1-hydroxycyclopropane-1-carbonitrile.
-
Data Summary
The following table outlines the expected transformations and key parameters for the proposed synthesis. Yields are estimates based on analogous reactions in the literature.
| Step | Starting Material | Product | Key Reagents | Temp. (°C) | Est. Yield (%) |
| I | Ethyl Cyanoacetate | Ethyl 1-cyanocyclopropane-1-carboxylate | NaOH, 1,2-dibromoethane, TEBAC | 25-35 | 70-80 |
| IIa | Ethyl 1-cyanocyclopropane-1-carboxylate | [1-(Hydroxymethyl)cyclopropyl]carbonitrile | DIBAL-H | -78 | 80-90 |
| IIb | [1-(Hydroxymethyl)cyclopropyl]carbonitrile | 1-Formylcyclopropane-1-carbonitrile | Dess-Martin Periodinane | 25 | 85-95 |
| IIc | 1-Formylcyclopropane-1-carbonitrile | 1-Hydroxycyclopropane-1-carbonitrile | TMSCN, ZnI₂ | 0 to 25 | 90-98 |
Safety and Handling
-
1,2-Dibromoethane: Is a known carcinogen and toxic. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydroxide (50%): Is highly corrosive and can cause severe burns. Use appropriate PPE.
-
Cyanides (TMSCN, KCN): Are extremely toxic. TMSCN can release hydrogen cyanide (HCN) gas upon contact with moisture or acid. All manipulations must be performed in a chemical fume hood. A cyanide quench solution (e.g., aqueous bleach or hydrogen peroxide/NaOH) should be readily available.
-
DIBAL-H: Is pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) using anhydrous solvents and proper syringe techniques.
-
Dess-Martin Periodinane: Can be explosive under shock or upon heating. Avoid grinding the solid.
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